Cas no 2034441-22-8 (N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide)

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide structure
2034441-22-8 structure
商品名:N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide
CAS番号:2034441-22-8
MF:C18H15Cl2NO3
メガワット:364.2226
CID:5350648

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide 化学的及び物理的性質

名前と識別子

    • N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide
    • N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,4-dichlorobenzamide
    • インチ: 1S/C18H15Cl2NO3/c1-18(23,16-9-11-4-2-3-5-15(11)24-16)10-21-17(22)12-6-7-13(19)14(20)8-12/h2-9,23H,10H2,1H3,(H,21,22)
    • InChIKey: IDDTXYCCEPBRFH-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C([H])=C([H])C(=C1[H])C(N([H])C([H])([H])C(C([H])([H])[H])(C1=C([H])C2=C([H])C([H])=C([H])C([H])=C2O1)O[H])=O)Cl

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 464
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 62.5

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6521-3743-5mg
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide
2034441-22-8
5mg
$69.0 2023-09-08
Life Chemicals
F6521-3743-5μmol
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide
2034441-22-8
5μmol
$63.0 2023-09-08
Life Chemicals
F6521-3743-1mg
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide
2034441-22-8
1mg
$54.0 2023-09-08
Life Chemicals
F6521-3743-20mg
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide
2034441-22-8
20mg
$99.0 2023-09-08
Life Chemicals
F6521-3743-15mg
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide
2034441-22-8
15mg
$89.0 2023-09-08
Life Chemicals
F6521-3743-10mg
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide
2034441-22-8
10mg
$79.0 2023-09-08
Life Chemicals
F6521-3743-2mg
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide
2034441-22-8
2mg
$59.0 2023-09-08
Life Chemicals
F6521-3743-4mg
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide
2034441-22-8
4mg
$66.0 2023-09-08
Life Chemicals
F6521-3743-10μmol
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide
2034441-22-8
10μmol
$69.0 2023-09-08
Life Chemicals
F6521-3743-50mg
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide
2034441-22-8
50mg
$160.0 2023-09-08

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide 関連文献

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamideに関する追加情報

Comprehensive Overview of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide (CAS No. 2034441-22-8)

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide, identified by its CAS No. 2034441-22-8, is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a benzofuran moiety with a dichlorobenzamide group, making it a subject of interest for its potential applications in medicinal chemistry. Researchers are particularly intrigued by its possible role in modulating biological pathways, given its structural similarity to other bioactive molecules.

The compound's name, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide, reflects its intricate chemical architecture. The benzofuran component is known for its presence in various natural products and pharmaceuticals, often associated with anti-inflammatory and antimicrobial properties. Meanwhile, the 3,4-dichlorobenzamide segment introduces halogenated aromaticity, which can enhance binding affinity to biological targets. This combination positions the compound as a promising candidate for further investigation in drug discovery.

In recent years, the scientific community has shown growing interest in benzofuran derivatives due to their diverse pharmacological activities. Searches for "benzofuran-based drugs" and "dichlorobenzamide applications" have surged, reflecting the demand for novel therapeutic agents. CAS No. 2034441-22-8 is often discussed in forums and research papers exploring innovative small molecules for treating metabolic disorders and neurological conditions. Its potential to interact with enzymes or receptors makes it a valuable tool for mechanistic studies.

From a synthetic chemistry perspective, the preparation of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide involves multi-step organic reactions, including condensation and amidation processes. Researchers emphasize the importance of optimizing reaction conditions to achieve high yields and purity, as impurities can significantly impact biological assay results. The compound's hydroxypropyl linker also offers flexibility for further derivatization, enabling the creation of analogs with tailored properties.

The physicochemical properties of CAS No. 2034441-22-8, such as solubility, stability, and lipophilicity, are critical for its potential applications. Studies suggest that the compound exhibits moderate solubility in organic solvents, which is advantageous for formulation development. Its logP value, a measure of lipophilicity, indicates favorable membrane permeability, a desirable trait for orally administered drugs. These characteristics align with current trends in drug design, where researchers prioritize compounds with balanced pharmacokinetic profiles.

In the context of AI-driven drug discovery, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide has been featured in computational screenings for target identification. Machine learning models trained on chemical libraries have flagged this compound as a potential hit for specific protein families, sparking further experimental validation. This intersection of synthetic chemistry and artificial intelligence exemplifies modern approaches to accelerating pharmaceutical research.

Safety and regulatory considerations for CAS No. 2034441-22-8 are also under scrutiny. While not classified as hazardous, comprehensive toxicological studies are essential before clinical translation. The compound's dichlorobenzamide moiety warrants careful evaluation of metabolic pathways to ensure no harmful byproducts are formed. These aspects resonate with the broader scientific community's focus on sustainable and safe drug development practices.

Looking ahead, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide represents a compelling case study in the evolution of small-molecule therapeutics. Its structural features and potential bioactivity align with contemporary research priorities, including personalized medicine and targeted therapies. As interest in benzofuran scaffolds continues to rise, this compound may serve as a cornerstone for future innovations in healthcare and biotechnology.

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